molecular formula C22H16O3 B1246219 hmba CAS No. 564468-51-5

hmba

Cat. No.: B1246219
CAS No.: 564468-51-5
M. Wt: 328.4 g/mol
InChI Key: MQLACMBJVPINKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylene bisacetamide is a hybrid polar compound originally developed as a differentiation-inducing agent. It has been shown to induce terminal differentiation of transformed cells in several solid tumor and leukemic cell lines

Chemical Reactions Analysis

Hexamethylene bisacetamide undergoes several types of chemical reactions, including nucleophilic substitution and cleavage reactions. For instance, it can be cleaved by O-, N-, or S-nucleophiles to produce various C-terminally modified peptides . Common reagents used in these reactions include acids and bases, depending on the nature of the linker. The major products formed from these reactions are peptides with different C-terminal functionalities, such as esters, amides, and thioesters .

Scientific Research Applications

Peptide Synthesis

Overview
HMBA serves as a linker in solid-phase peptide synthesis (SPPS), allowing for the efficient cleavage and functionalization of peptides. The this compound linker is particularly advantageous due to its base-labile properties, enabling the release of peptides in high purity without the need for extensive purification processes.

Key Findings

  • Nucleophilic Cleavage : Research indicates that this compound can be cleaved using various nucleophiles, leading to the formation of C-terminally modified peptides such as esters, amides, and thioesters. This process is advantageous as it allows for high-purity peptide synthesis in a single step directly from the resin .
  • Comparison with Other Linkers : The kinetics of transesterification reactions involving this compound-linked esters have shown significantly faster rates compared to traditional alkyl esters. For example, this compound-linked dipeptides demonstrated a transesterification half-time of 12 seconds compared to 2.25 minutes for isobutyl esters .

Anti-Obesity Research

Mechanism of Action
Recent studies have identified this compound as a potential therapeutic agent for obesity management. It has been shown to influence energy balance by modulating specific neuropeptides involved in appetite regulation.

Key Findings

  • Weight Loss Induction : In high-fat diet-induced obese mice, this compound was observed to induce hypophagia (reduced food intake) and increase energy expenditure, leading to significant weight loss .
  • Neuropeptide Regulation : this compound affects the expression of neuropeptides such as neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression through interaction with MYH9 and ACTG1 proteins, thereby promoting a negative energy balance .

Cancer Research

Role in Cancer Therapy
this compound has been investigated for its potential role in cancer treatment, particularly concerning its effects on gene expression and cellular behavior in cancer cells.

Key Findings

  • Hypermethylation Studies : this compound has been associated with the hypermethylation of genes such as HOXA11 and HOXA9 in non-small cell lung cancer (NSCLC). These changes can influence cell proliferation and migration, suggesting a mechanism through which this compound may contribute to cancer progression .
  • Adjuvant Properties : In addition to its direct effects on cancer cells, this compound has been shown to act as an adjuvant in enhancing the efficacy of other anti-cancer treatments by modulating immune responses .

Comparison with Similar Compounds

Hexamethylene bisacetamide can be compared with other hybrid polar compounds, such as suberoylanilide hydroxamic acid (SAHA) and dimethyl sulfoxide (DMSO). While both hexamethylene bisacetamide and suberoylanilide hydroxamic acid are differentiation-inducing agents, suberoylanilide hydroxamic acid has been shown to suppress cytokine production, whereas hexamethylene bisacetamide increases cytokine production upon infection . This highlights the unique properties of hexamethylene bisacetamide in inducing differentiation and apoptosis in cancer cells. Other similar compounds include 4-hydroxymethyl benzamide and its derivatives, which are used in solid-phase peptide synthesis .

Biological Activity

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound primarily known for its role as a differentiation-inducing agent in various cancer cell lines. Recent studies have expanded its potential applications, particularly in obesity management and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic use.

This compound operates through several biological pathways, influencing cell differentiation, apoptosis, and energy metabolism. Key findings include:

  • Regulation of Neuropeptide Expression : this compound has been shown to modulate the expression of neuropeptides in the hypothalamus, specifically neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression, which are critical for appetite regulation and energy balance. This mechanism is mediated through the induction of HEXIM1, a protein that interacts with various signaling pathways involved in energy homeostasis .
  • Impact on Cancer Cell Lines : this compound inhibits the activation of NF-kappaB target genes in lung and breast cancer cells. It sensitizes these cells to apoptosis by disrupting the Akt and ERK/MAPK signaling pathways, which are vital for cell survival and proliferation . Additionally, it decreases the kinase activity of the IKK complex, leading to impaired phosphorylation of IκBα and p65, thus inhibiting NF-kappaB activation .

Research Findings

Recent studies have provided valuable insights into this compound's biological activity:

  • Obesity Management : A study demonstrated that this compound administration in diet-induced obese mice led to significant weight loss by promoting hypophagia (reduced appetite) and increasing energy expenditure. The study quantified this compound concentrations in plasma and hypothalamus, confirming its central effects on metabolic regulation .
  • Cellular Differentiation : In cancer research, this compound has been utilized to induce differentiation in various cell lines. Its ability to modify gene expression profiles makes it a candidate for developing new therapeutic strategies against drug-resistant cancers .
  • Apoptotic Sensitization : this compound's role in enhancing sensitivity to apoptosis in cancer cells highlights its potential as an adjunct therapy in oncological treatments. By targeting critical survival pathways, this compound may improve the efficacy of existing chemotherapeutic agents .

Case Study 1: this compound in Obesity Research

  • Objective : To evaluate the effects of this compound on appetite regulation and weight loss.
  • Methods : Mice were administered this compound via intravenous and intraperitoneal injections. Neuropeptide levels were measured using quantitative PCR.
  • Results : Significant downregulation of NPY and upregulation of POMC were observed within 2 hours post-treatment. Mice exhibited reduced food intake and increased energy expenditure.
  • : this compound shows promise as a therapeutic agent for obesity by modulating hypothalamic neuropeptide expression.

Case Study 2: this compound in Cancer Therapy

  • Objective : To assess the impact of this compound on NF-kappaB signaling in breast cancer cells.
  • Methods : Breast cancer cell lines were treated with this compound followed by TNF-alpha stimulation. Apoptosis was measured using flow cytometry.
  • Results : Cells treated with this compound exhibited increased apoptosis compared to controls, correlating with decreased NF-kappaB activity.
  • : this compound may serve as a potent sensitizer for breast cancer therapies by targeting survival pathways.

Data Table

Biological ActivityMechanismCell TypeEffect
Appetite RegulationNPY/POMC modulationHypothalamic neuronsWeight loss
Cancer DifferentiationNF-kappaB inhibitionLung/Breast cancer cellsInduces apoptosis
Metabolic RegulationHEXIM1 inductionNeuronal cellsIncreases energy expenditure

Properties

IUPAC Name

10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLACMBJVPINKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hmba
Reactant of Route 2
Reactant of Route 2
hmba
Reactant of Route 3
hmba
Reactant of Route 4
Reactant of Route 4
hmba
Reactant of Route 5
hmba
Reactant of Route 6
hmba

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.